
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of a similar compound, “4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine”, has been reported. It has a molecular formula of C7H6ClF3N2 and a molecular weight of 210.58 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine”, have been reported. It has a molecular weight of 210.58 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, and a Topological Polar Surface Area of 25.8 Ų .Aplicaciones Científicas De Investigación
Hybrid Catalysts and Pyrimidine Synthesis
The importance of hybrid catalysts in synthesizing pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, is highlighted by the broad synthetic applications and bioavailability of pyrimidine scaffolds. Hybrid catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in developing substituted pyrimidine derivatives through one-pot multicomponent reactions. These catalysts are vital for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, offering insights into catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Anti-cancer Potential
Pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, have demonstrated significant anti-cancer potential. The structural motif of pyrimidine is a critical component of DNA and RNA, lending these compounds a wide range of pharmacological activities. Specifically, pyrimidine-based scaffolds have shown promising activity against various cancer types through different mechanisms, indicating their potential as future drug candidates (Kaur et al., 2014).
Fluorinated Pyrimidines in Cancer Treatment
Developments in the chemistry of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), underscore the role of pyrimidine derivatives in cancer treatment. These developments have led to more precise uses of fluorinated pyrimidines to treat cancer, including the synthesis of RNA and DNA substituted with fluorinated pyrimidines for mechanistic studies. Insights into how these compounds perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, highlighting the complex mechanisms by which fluorinated pyrimidines inhibit cancer growth (Gmeiner, 2020).
Anti-inflammatory Activities
Recent research on pyrimidines has also focused on their anti-inflammatory effects. Pyrimidine derivatives have been found to inhibit the expression and activities of vital inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. These effects attribute to the potential of pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, as anti-inflammatory agents. This research opens up avenues for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Propiedades
IUPAC Name |
4,5-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTCVDDPQWDCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372565 | |
| Record name | 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL | |
CAS RN |
685542-44-3 | |
| Record name | 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)
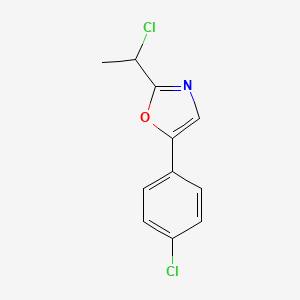
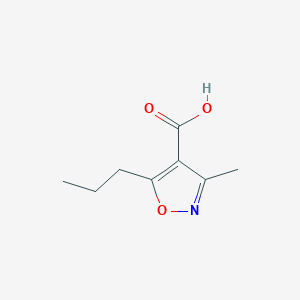
![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)
![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

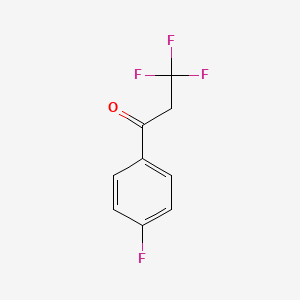
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)
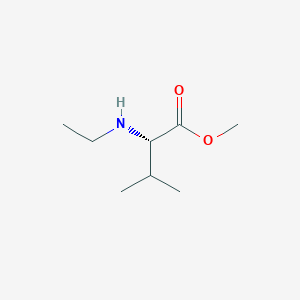
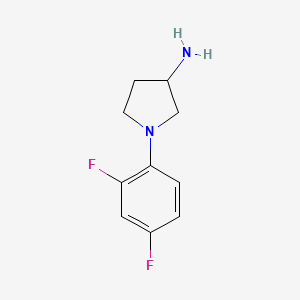

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)